![molecular formula C11H22OSi B14652948 [(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane CAS No. 50338-48-2](/img/structure/B14652948.png)
[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[5.1.0]octan-1-yl)oxysilane is a chemical compound that features a bicyclic structure combined with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[5.1.0]octan-1-yl)oxysilane typically involves the reaction of bicyclo[5.1.0]octane derivatives with trimethylsilyl reagents. One common method is the reaction of bicyclo[5.1.0]octan-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of (Bicyclo[5.1.0]octan-1-yl)oxysilane may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Bicyclo[5.1.0]octan-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
(Bicyclo[5.1.0]octan-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the introduction of the bicyclo[5.1.0]octane moiety.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (Bicyclo[5.1.0]octan-1-yl)oxysilane involves its interaction with various molecular targets and pathways. The bicyclic structure provides rigidity and stability, while the trimethylsilyl group can enhance lipophilicity and membrane permeability. These properties make the compound useful in modifying the activity and bioavailability of other molecules.
Comparaison Avec Des Composés Similaires
(Bicyclo[5.1.0]octan-1-yl)oxysilane can be compared with other similar compounds such as:
Bicyclo[5.1.0]octane derivatives: These compounds share the bicyclic structure but may lack the trimethylsilyl group.
Trimethylsilyl ethers: These compounds contain the trimethylsilyl group but have different organic moieties.
The uniqueness of (Bicyclo[5.1.0]octan-1-yl)oxysilane lies in its combination of the bicyclic structure with the trimethylsilyl group, providing distinct chemical and physical properties.
Propriétés
Numéro CAS |
50338-48-2 |
|---|---|
Formule moléculaire |
C11H22OSi |
Poids moléculaire |
198.38 g/mol |
Nom IUPAC |
1-bicyclo[5.1.0]octanyloxy(trimethyl)silane |
InChI |
InChI=1S/C11H22OSi/c1-13(2,3)12-11-8-6-4-5-7-10(11)9-11/h10H,4-9H2,1-3H3 |
Clé InChI |
ZLMKJLQKBTZOSA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC12CCCCCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


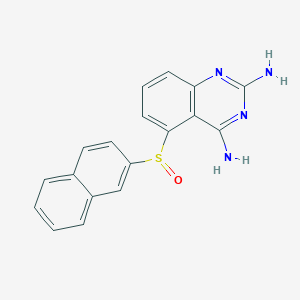
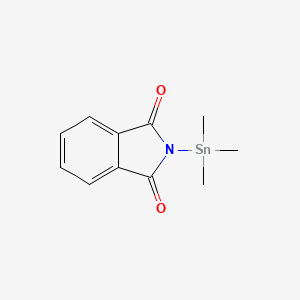
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
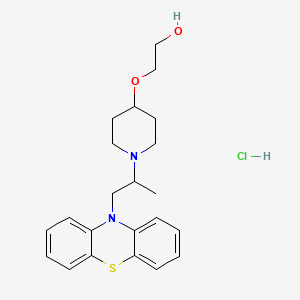


![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)
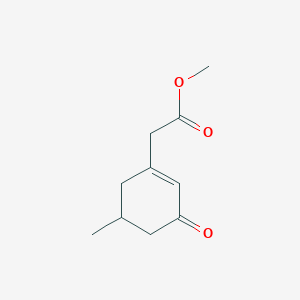
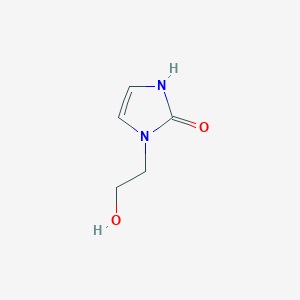
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
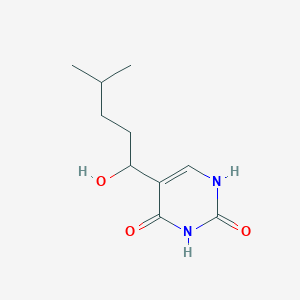
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
